Cas no 37498-62-7 (Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-)

Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl- structure
37498-62-7 structure
Product Name:Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-
CAS-nummer:37498-62-7
MF:C17H14N2O4S
MW:342.369062900543
CID:322389
PubChem ID:3015917
Update Time:2025-04-19

Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Benzenesulfonic acid,2-[2-(2-hydroxy-1-naphthalenyl)diazenyl]-5-methyl-
    • 5-methyl-2-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]benzenesulfonic acid
    • 2-((2-Hydroxy-1-naphthyl)azo)-5-methylbenzenesulphonic acid
    • 5-methyl-2-[(2Z)-2-(2-oxonaphthalen-1(2H)-ylidene)hydrazino]benzenesulfonic acid
    • 1-((4-Methyl-2-sulfophenyl)azo)-2-naphthol
    • M-TOLUENESULFONIC ACID, 6-(2-HYDROXY-1-NAPHTHYLAZO)-
    • EINECS 253-531-7
    • 89Y5EM7W3Q
    • 37498-62-7
    • SCHEMBL92161
    • 2-[(2-Hydroxy-1-naphthyl)azo]-5-methylbenzenesulfonic acid
    • BENZENESULFONIC ACID, 2-((2-HYDROXY-1-NAPHTHALENYL)AZO)-5-METHYL-
    • BENZENESULFONIC ACID, 2-(2-(2-HYDROXY-1-NAPHTHALENYL)DIAZENYL)-5-METHYL-
    • NS00052251
    • Q27270068
    • 2-[(2-Hydroxynaphthalen-1-yl)diazenyl]-5-methylbenzene-1-sulfonic acid
    • UNII-89Y5EM7W3Q
    • 1-(2-sulpho-4-methylphenylazo )-2-hydroxynaphthalene
    • DTXSID20869494
    • Inchi: 1S/C17H14N2O4S/c1-11-6-8-14(16(10-11)24(21,22)23)18-19-17-13-5-3-2-4-12(13)7-9-15(17)20/h2-10,20H,1H3,(H,21,22,23)/b19-18+
    • InChI-sleutel: XAWKEKKJKHHMHE-VHEBQXMUSA-N
    • LACHT: S(C1C=C(C)C=CC=1/N=N/C1C(=CC=C2C=CC=CC2=1)O)(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 342.06752
  • Monoisotopische massa: 342.067428
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 24
  • Aantal draaibare bindingen: 3
  • Complexiteit: 650
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 104
  • XLogP3: 3.7

Experimentele eigenschappen

  • Dichtheid: 1.4
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.664
  • PSA: 99.32
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